(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine
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Overview
Description
(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine is an organic compound with the molecular formula C10H17NS It is a derivative of thiophene and amine, featuring a thiophen-3-ylmethyl group attached to a 3-methylbutan-2-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine typically involves the reaction of thiophen-3-ylmethanol with 3-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amine linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through techniques such as distillation or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various N-substituted amine derivatives.
Scientific Research Applications
(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine
- (2S)-3-Methyl-2-butanamine
- 3-Methylbutan-2-ylamine
Uniqueness
(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine is unique due to the specific positioning of the thiophene ring and the 3-methylbutan-2-ylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H17NS |
---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
3-methyl-N-(thiophen-3-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C10H17NS/c1-8(2)9(3)11-6-10-4-5-12-7-10/h4-5,7-9,11H,6H2,1-3H3 |
InChI Key |
JEUWLDTZKJJITA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CSC=C1 |
Origin of Product |
United States |
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